molecular formula C37H66O8 B163673 Bullatalicin CAS No. 125882-64-6

Bullatalicin

Cat. No. B163673
CAS RN: 125882-64-6
M. Wt: 638.9 g/mol
InChI Key: HKMBLJVHVBJAIH-UHFFFAOYSA-N
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Description

Bullatalicin is a natural product that has been isolated from the fungus Penicillium bullatum. It has gained significant attention in the scientific community due to its potential medicinal properties. Bullatalicin has been found to possess various biological activities, including anticancer, antifungal, and antibacterial properties.

Scientific Research Applications

Cytotoxic Activities in Cancer Research

Bullatalicin, a novel bioactive acetogenin from Annona bullata, has been identified for its potent and selective cytotoxic activities against certain human tumor cell lines. Studies have shown that bullatalicin possesses remarkably low ED50 values, indicating its strong potential in targeting cancer cells (Hui et al., 1989).

Potential as Leukotriene A4 Hydrolase Inhibitor

Structural Analysis and Other Acetogenins

Further research on Annona bullata has led to the identification of related compounds such as bullatanocin and bullatalicinone, which also show significant cytotoxic properties. This expands the scope of research on acetogenins derived from this species in the context of cancer research (Gu et al., 1993).

properties

CAS RN

125882-64-6

Molecular Formula

C37H66O8

Molecular Weight

638.9 g/mol

IUPAC Name

4-[9-[5-[1,4-dihydroxy-4-[5-(1-hydroxyundecyl)oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one

InChI

InChI=1S/C37H66O8/c1-3-4-5-6-7-8-12-15-18-31(39)35-23-24-36(45-35)33(41)21-20-32(40)34-22-19-30(44-34)17-14-11-9-10-13-16-29(38)26-28-25-27(2)43-37(28)42/h25,27,29-36,38-41H,3-24,26H2,1-2H3

InChI Key

HKMBLJVHVBJAIH-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC(C1CCC(O1)C(CCC(C2CCC(O2)CCCCCCCC(CC3=CC(OC3=O)C)O)O)O)O

Canonical SMILES

CCCCCCCCCCC(C1CCC(O1)C(CCC(C2CCC(O2)CCCCCCCC(CC3=CC(OC3=O)C)O)O)O)O

melting_point

107-109°C

physical_description

Solid

synonyms

bullatalicin

Origin of Product

United States

Synthesis routes and methods

Procedure details

The present invention relates to a novel compound designated as isosquamocin (1) and exhibiting insecticidal property. The invention also provides insecticidal composition containing isosquamocin (1), and related compounds squamocin-G (2), asimicin/squamocin-H (3); 4-deoxyasimicin/squamocin-M (4); desacetyluvaracin/squamocin L (5); motrilin/annonin-II/squamocin-C (6); neoannonin/squamocin-J (7); squamocin-K (8), squamocin-B (9), squamostatin-A (10); bullatalicin/squamostatin-B (11); bullatanocin/squamostatin-C/Annonin-V/Cherimolin-II (12) and unidentified compounds with retention times 5.88 min, 14.18 min and 45.25 min in HPLC, all obtained from the plant Annona squamosa. The present invention also provides methods for isolation of isosquamocin (1) and related compounds squamocin-G (2), asimicin/squamocin-H (3); 4-deoxyasimicin/squamocin-M (4); desacetyluvaracin/squamocin L (5); motrilin/annonin-II/squamocin-C (6); neoannonin/squamocin-J (7); squamocin-K (8), squamocin-B (9), squamostatin-A (10); bullatalicin/squamostatin-B (11); bullatanocin/squamostatin-C/Annonin-V/Cherimolin-II (12) and unidentified compounds with retention times 5.88 min, 14.18 min and 45.25 min in HPLC from the extract of the seeds of Annona squamosa. The present invention is also related to the preparation of emulsifiable concentrate formulations of the extract of seeds of Annona squamosa standardized and enriched with respect to isosquamocin for insecticidal applications. The composition of the extract of the seeds of Annona squamosa standardized with respect to isosquamocin and its formulation of the present invention are represented by the FIGS. (13) and (14) showing their analyses by HPLC. Compounds (1) to (12) described in the present invention were characterized by their physical data, optical rotation, CD spectra, 1HNMR spectra, 13CNMR spectra and mass spectra.
[Compound]
Name
neoannonin squamocin-J
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
squamocin-K
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0 (± 1) mol
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reactant
Reaction Step Two
Name
squamocin-B
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0 (± 1) mol
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reactant
Reaction Step Three
Name
squamostatin-A
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0 (± 1) mol
Type
reactant
Reaction Step Four
Name
bullatalicin squamostatin-B
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0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
( 1 )
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0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
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0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
asimicin squamocin-H
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
squamocin-M
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
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0 (± 1) mol
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reactant
Reaction Step Eleven
[Compound]
Name
motrilin annonin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Name
squamocin-C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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